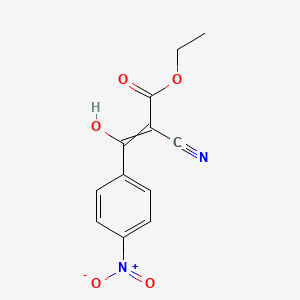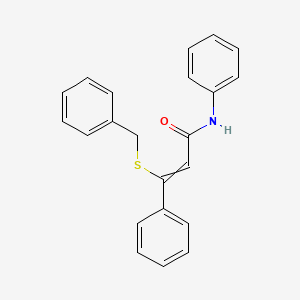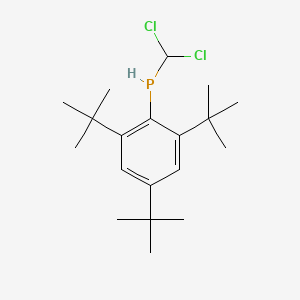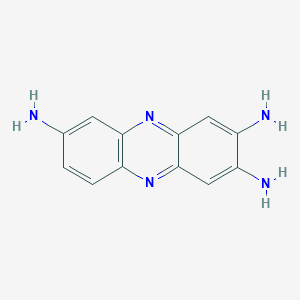![molecular formula C24H18O2 B14360642 Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate CAS No. 92089-82-2](/img/structure/B14360642.png)
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate ester through an ethenyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate typically involves the following steps:
Formation of the phenanthrene derivative: This can be achieved through the Friedel-Crafts acylation of phenanthrene, followed by reduction to yield the corresponding phenanthrene alcohol.
Ethenylation: The phenanthrene alcohol is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Esterification: Finally, the ethenylated phenanthrene derivative is esterified with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and esterification steps to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the ethenyl group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amides or alcohol derivatives.
科学的研究の応用
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate exerts its effects depends on its interaction with molecular targets. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression. The ester group can undergo hydrolysis, releasing the active phenanthrene derivative, which can then interact with various cellular pathways.
類似化合物との比較
Similar Compounds
Methyl 4-[2-(naphthalen-2-YL)ethenyl]benzoate: Similar structure but with a naphthalene moiety instead of phenanthrene.
Methyl 4-[2-(anthracen-9-YL)ethenyl]benzoate: Contains an anthracene moiety, offering different electronic properties.
Uniqueness
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is unique due to the presence of the phenanthrene moiety, which provides distinct electronic and steric properties compared to naphthalene and anthracene derivatives. This uniqueness can be leveraged in applications requiring specific interactions with biological or chemical systems.
特性
CAS番号 |
92089-82-2 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 4-(2-phenanthren-3-ylethenyl)benzoate |
InChI |
InChI=1S/C24H18O2/c1-26-24(25)21-12-8-17(9-13-21)6-7-18-10-11-20-15-14-19-4-2-3-5-22(19)23(20)16-18/h2-16H,1H3 |
InChIキー |
ANISVLVHZAUCRX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)

![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)

![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)

![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
